molecular formula C12H17N3O2S B2786297 2-Propan-2-yl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-5-carboxamide CAS No. 2199780-07-7

2-Propan-2-yl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-5-carboxamide

Cat. No. B2786297
CAS RN: 2199780-07-7
M. Wt: 267.35
InChI Key: MRIUOIRTNIYHTC-UHFFFAOYSA-N
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Description

2-Propan-2-yl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. This compound is also known as PEP005 and is a synthetic derivative of ingenol-3-angelate, which is found in the sap of the Euphorbia peplus plant.

Mechanism of Action

PEP005 activates protein kinase C (PKC) and induces the translocation of PKC to the cell membrane. This activation leads to the activation of downstream signaling pathways that result in the induction of apoptosis in cancer cells. PEP005 also activates the transcription factor NF-κB, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
PEP005 has been shown to induce apoptosis in cancer cells through the activation of PKC and downstream signaling pathways. It has also been shown to have anti-inflammatory properties through the activation of NF-κB. In addition, PEP005 has been shown to have antiproliferative effects on cancer cells and has been studied for its potential in the treatment of skin diseases.

Advantages and Limitations for Lab Experiments

PEP005 has several advantages for lab experiments. It is a synthetic compound, which allows for precise control over its concentration and purity. It is also stable and has a long shelf life, which makes it easy to store and transport. However, PEP005 is a toxic compound and requires careful handling and disposal. It is also expensive, which may limit its use in some lab experiments.

Future Directions

There are several future directions for the study of PEP005. One potential direction is the development of PEP005-based therapies for the treatment of cancer and inflammatory diseases. Another potential direction is the study of the mechanism of action of PEP005 and the identification of downstream targets that may be involved in its antitumor and anti-inflammatory effects. Additionally, the study of the pharmacokinetics and pharmacodynamics of PEP005 may provide valuable information for the development of PEP005-based therapies.

Synthesis Methods

PEP005 is synthesized through a series of chemical reactions that involve the use of various reagents and solvents. The synthesis process involves the condensation of 2-aminoethylthiol with 2-acetylthiazole, followed by the acylation of the resulting product with acryloyl chloride. The final step involves the reaction of the acylated product with isobutyl chloroformate to yield PEP005.

Scientific Research Applications

PEP005 has been extensively studied for its potential in cancer research. It has been shown to have antitumor activity and induces apoptosis in various cancer cell lines. PEP005 has also been studied for its potential in the treatment of skin diseases such as actinic keratosis and psoriasis. In addition, PEP005 has been shown to have anti-inflammatory properties and has been studied for its potential in the treatment of inflammatory diseases.

properties

IUPAC Name

2-propan-2-yl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c1-4-10(16)13-5-6-14-11(17)9-7-15-12(18-9)8(2)3/h4,7-8H,1,5-6H2,2-3H3,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIUOIRTNIYHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(S1)C(=O)NCCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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